Butyl 4-methylhexanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
126391-29-5 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
butyl 4-methylhexanoate |
InChI |
InChI=1S/C11H22O2/c1-4-6-9-13-11(12)8-7-10(3)5-2/h10H,4-9H2,1-3H3 |
InChI Key |
SNWUUSOYMVALAQ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CCC(C)CC |
Canonical SMILES |
CCCCOC(=O)CCC(C)CC |
Synonyms |
4-METHYL-HEXANOIC ACID BUTYL ESTER |
Origin of Product |
United States |
Properties and Occurrence of Butyl 4 Methylhexanoate
Detailed experimental data for Butyl 4-methylhexanoate is not extensively documented in publicly available literature. However, its fundamental properties can be established, and comparisons can be drawn with its linear isomer, butyl hexanoate (B1226103), to infer its characteristics.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₂O₂ | nih.gov |
| Molecular Weight | 186.29 g/mol | nih.govnih.gov |
| IUPAC Name | This compound |
| CAS Number | 126391-29-5 | |
Table 2: Physical Properties of the Linear Isomer (Butyl Hexanoate) for Comparison
| Property | Value | Source |
|---|---|---|
| Boiling Point | ~208 °C (at 760 mm Hg) | thegoodscentscompany.com |
| Density | ~0.866 g/mL (at 25 °C) | chemicalbook.com |
| Water Solubility | 33.39 mg/L (at 25 °C) | thegoodscentscompany.com |
The introduction of a methyl group on the hexanoate chain in this compound is expected to slightly alter its physical properties compared to the linear butyl hexanoate. Generally, branching can lead to a lower boiling point due to a decrease in the surface area available for intermolecular van der Waals forces.
Detailed Research Findings
Chemo-Enzymatic Approaches to this compound Synthesis
Chemo-enzymatic methods combine the selectivity of enzymes with the practicality of chemical reactions to achieve efficient synthesis. These approaches are particularly valuable for producing chiral compounds with high purity.
Esterification Reactions and Catalytic Systems
The direct esterification of 4-methylhexanoic acid with butanol is a primary method for synthesizing this compound. This reaction is typically catalyzed by an acid.
Conventional acid catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective in promoting the esterification reaction. The process involves the nucleophilic acyl substitution of the carboxylic acid by the alcohol, with the removal of water driving the reaction towards the formation of the ester. Optimized conditions for this reaction include a molar ratio of acid to alcohol ranging from 1:1.25 to 1:2.5, a catalyst loading of 1–5 wt% H₂SO₄, and a temperature of 65–118°C under reflux for 2–6 hours, yielding 70–85% of the product.
Ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([BMIm][HSO₄]), have emerged as dual-function catalyst-solvents. This ionic liquid facilitates homogeneous mixing of the reactants and allows for in-situ separation of the product. This method can achieve a high conversion rate of 92.8% at 65°C within 2 hours, with the added benefit of catalyst recyclability for over five cycles with minimal loss of activity.
Solid acid catalysts, like sulfate-based TiO₂, prepared via a hydrothermal in-situ loading method, offer advantages such as low production cost, high esterification rates, and easy catalyst recovery and recycling. google.com These catalysts can be used in the esterification of various carboxylic acids and alcohols, achieving esterification rates of not less than 80%. google.com
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages |
|---|---|---|---|---|
| H₂SO₄ | 118 | 6 | 80 | Conventional, effective |
| p-TSA | 100 | 4 | 78 | Milder acid catalyst |
| [BMIm][HSO₄] | 65 | 2 | 92.8 | Dual catalyst-solvent, high conversion, recyclable |
| Sulfate-based TiO₂ | Varies | Varies | >80 | Solid catalyst, easy recovery, recyclable |
Enantioselective Synthesis via Biocatalysis
Biocatalysis offers a powerful tool for the synthesis of specific enantiomers of chiral compounds like this compound. pharmasalmanac.comresearchgate.net Enzymes, particularly lipases, exhibit high stereo- and regioselectivities, enabling the production of highly enriched single enantiomers under mild reaction conditions. pharmasalmanac.comresearchgate.net
Lipases are widely used for the kinetic resolution of racemic mixtures through transesterification. tandfonline.commdpi.com In the synthesis of this compound, a lipase (B570770) can selectively catalyze the reaction of one enantiomer of a starting material, leaving the other enantiomer unreacted.
For instance, the kinetic resolution of 4-methylhexanoic acid methyl ester via transesterification with butanol has been investigated using various hydrolases. tandfonline.com Candida antarctica lipase B (CALB) shows a preference for the R-enantiomer of the substrate, while Rhizomucor miehei lipase favors the S-enantiomer. tandfonline.com CALB has demonstrated a moderate enantiomeric ratio (E) of 5 in this transesterification. tandfonline.com The efficiency of this resolution can be influenced by factors such as the enzyme source and reaction temperature. tandfonline.com Lipases can be used in both free and immobilized forms, with immobilization often leading to enhanced stability and reusability. mdpi.com The use of organic solvents is common in these reactions to improve the solubility of hydrophobic substrates. koreascience.krresearchgate.net
Advances in protein engineering have enabled the development of customized enzymes with improved activity, stability, and selectivity for specific transformations. pharmasalmanac.comnih.gov Engineered ketoreductases (KREDs), for example, are used in the asymmetric reduction of prochiral ketones to produce chiral alcohols, which are key intermediates in the synthesis of various pharmaceuticals. rsc.org These engineered enzymes can be coupled with cofactor regeneration systems, such as glucose dehydrogenase (GDH), to improve efficiency and reduce costs, making the processes suitable for large-scale industrial applications. nih.govbohrium.com
The development of engineered enzyme systems allows for the synthesis of chiral intermediates with high optical purity. nih.govbohrium.com For example, engineered bi-enzyme coupled systems have been developed for the highly efficient synthesis of chiral intermediates like (R)-2-hydroxy-4-phenylbutyrate ethyl ester, achieving high conversion rates and enantiomeric excess. nih.govbohrium.com These systems often involve the co-expression of the primary enzyme and a cofactor regeneration enzyme in a microbial host, creating a whole-cell biocatalyst. rsc.org This approach simplifies the process and minimizes by-product formation. nih.gov
Advanced Organic Synthesis Routes
Beyond traditional esterification, advanced organic synthesis methods provide alternative pathways to this compound and its precursors.
Nucleophilic Alkylation Strategies
Nucleophilic alkylation is a fundamental carbon-carbon bond-forming reaction that can be employed in the synthesis of the 4-methylhexanoic acid backbone. free.fr One strategy involves the alkylation of enolates or other carbon nucleophiles. free.frdokumen.pub For example, the synthesis of 4-methylhexanoic acid can be achieved through the decarboxylation of a malonic ester derivative. chemicalbook.com This involves the initial alkylation of a malonate ester, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid. chemicalbook.com The resulting 4-methylhexanoic acid can then be esterified with butanol as described previously.
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, including esterification. This method utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to a significant reduction in reaction times compared to conventional heating methods. In the context of ester production, microwave irradiation can enhance the rate of reaction between an alcohol and a carboxylic acid.
For the synthesis of esters, a general procedure involves treating an aromatic or aliphatic acid with an alcohol in the presence of a catalyst, such as concentrated sulfuric acid. nih.gov This mixture is then subjected to microwave irradiation for a short duration. For instance, the synthesis of ethyl benzoate (B1203000) derivatives has been achieved with high yields (95%) in as little as 10 minutes under microwave conditions at 100 watts. nih.gov A similar protocol could be applied to the synthesis of this compound, where 4-methylhexanoic acid would be reacted with butanol. The rapid, localized heating provided by the microwave can overcome activation energy barriers more effectively, often leading to cleaner reactions with fewer byproducts and improved yields.
Table 1: Example of Microwave-Assisted Ester Synthesis Conditions This table is based on a general procedure for aromatic esters and is illustrative for the synthesis of this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Reactants | Aromatic Acid (0.01 mol), Ethanol (B145695) (60 mL) | nih.gov |
| Catalyst | Concentrated Sulfuric Acid (1.5 mL) | nih.gov |
| Microwave Power | 100 Watts | nih.gov |
| Reaction Time | 10 minutes | nih.gov |
| Reported Yield | 95% | nih.gov |
Continuous Flow Reactor Applications in Ester Production
Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing numerous advantages for chemical synthesis, including ester production. In a flow reactor, reactants are continuously pumped through a network of tubes or microreactors where the reaction occurs, and the product is collected at the outlet. mt.com This technology is increasingly being adopted in the fine chemical and pharmaceutical industries due to its inherent safety, improved quality control, and efficiency. mt.comcorning.com
The application of continuous flow reactors to ester synthesis allows for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net The high surface-area-to-volume ratio in these reactors facilitates superior heat transfer, enabling the safe execution of highly exothermic reactions. mt.com For ester production, this means reactions can often be run at higher temperatures than in batch reactors, accelerating the reaction rate and potentially increasing yield. mt.com Furthermore, the use of packed-bed reactors containing solid catalysts (such as immobilized enzymes) is well-suited for continuous flow processes, simplifying catalyst separation and reuse. nih.govamt.uk This approach enhances the sustainability and cost-effectiveness of the synthesis. amt.uk
Table 2: Comparison of Continuous Flow vs. Batch Reactors for Ester Production
| Feature | Continuous Flow Reactor | Batch Reactor | Reference |
|---|---|---|---|
| Process Control | Precise control of temperature, pressure, residence time. | Less precise; potential for temperature/concentration gradients. | mt.comresearchgate.net |
| Heat Transfer | Excellent, due to high surface-area-to-volume ratio. | Often limited, especially on a large scale. | corning.comamt.uk |
| Safety | Inherently safer due to small reaction volumes at any given time. | Higher risk with large volumes of hazardous materials. | mt.comamt.uk |
| Scalability | Scalable by "numbering-up" or "scale-out" (running reactors in parallel) or longer run times. | "Scale-up" can be complex, often encountering heat/mass transfer issues. | amt.ukbeilstein-journals.org |
| Product Quality | Often higher purity and consistency due to uniform conditions. | Can have batch-to-batch variability. | mt.comcorning.com |
Mechanoredox Reactions in Ester Synthesis
Mechanochemistry, the use of mechanical force to induce chemical reactions, is a sustainable and powerful alternative to traditional solvent-based synthesis. acs.orgresearchgate.net A recent advancement in this field is mechanoredox chemistry, which utilizes the force-induced activation of piezoelectric materials, such as barium titanate (BaTiO₃), to mediate redox reactions. nih.gov When subjected to mechanical stress in a ball mill, these materials become highly polarized and can facilitate single-electron transfer, mimicking the function of photoredox catalysts but without the need for light. nih.gov
This technique has shown great potential for generating high-value radical species for transformations like C-C bond formation and borylation under solvent-free conditions. nih.gov The process is often carried out in air and does not require the stringent anhydrous conditions typical of many redox reactions, making it highly applicable for industrial settings. nih.gov
While the direct application of mechanoredox catalysis to the esterification reaction for synthesizing this compound has not been extensively documented, the principles of mechanochemistry are relevant. Traditional mechanochemical approaches (without the redox component) can facilitate ester synthesis. More broadly, the development of mechanoredox reactions represents a frontier in sustainable chemistry that could, in the future, offer novel pathways for ester synthesis, potentially through radical-based mechanisms that differ from conventional acid-catalyzed esterification. researchgate.netnih.gov
Methodological Comparisons and Process Optimization
Efficiency and Scalability Assessments of Synthetic Routes
The choice of synthetic methodology for this compound is governed by factors of efficiency, scalability, and sustainability. Each of the discussed methods presents a unique profile in these respects.
Microwave-Assisted Synthesis excels in speed and efficiency on a laboratory scale. nih.gov The primary advantage is the dramatic reduction in reaction time from hours to minutes, which can lead to higher throughput for small-scale batch production. However, scaling up microwave synthesis to an industrial level can be challenging due to limitations in the penetration depth of microwaves and the engineering of large-scale microwave reactors.
Continuous Flow Reactors are designed for scalability. amt.uk The transition from laboratory-scale discovery to industrial production is often more seamless than with batch processes. corning.combeilstein-journals.org Scalability is typically achieved through "scale-out" or "numbering-up," where multiple reactors are run in parallel, or by extending the operational run time, thus avoiding the complex challenges of heat and mass transfer that plague the scale-up of large batch reactors. beilstein-journals.org This leads to consistent product quality regardless of production volume and enhances process safety. mt.comcorning.com
Mechanochemistry (and Mechanoredox) offers significant environmental benefits by reducing or eliminating the need for bulk solvents. researchgate.net This approach is highly efficient in terms of atom economy and waste reduction. While scalability of ball milling is an active area of research, recent developments in twin-screw extrusion and continuous milling processes show promise for industrial-scale mechanochemical production. cardiff.ac.uk
Table 3: Efficiency and Scalability Comparison
| Method | Key Efficiency Driver | Scalability Approach | Primary Limitation | Reference |
|---|---|---|---|---|
| Microwave-Assisted | Rapid heating, drastically reduced reaction times. | Batch-wise; large-scale is challenging. | Microwave penetration depth, reactor engineering for scale-up. | nih.gov |
| Continuous Flow | Superior process control, improved yield and purity. | Seamless scale-out by numbering-up or extended run time. | Initial equipment cost, potential for channel clogging with solids. | corning.comamt.ukbeilstein-journals.org |
| Mechanochemistry | Solvent-free conditions, reduced waste. | Continuous milling (e.g., extrusion); an emerging technology. | Currently less established for high-volume production compared to flow. | acs.orgresearchgate.net |
Stereochemical Control in this compound Synthesis
The 4-position of the hexanoate (B1226103) moiety in this compound is a chiral center, meaning the molecule exists as two enantiomers. The sensory properties of chiral molecules, particularly flavors and fragrances, are often enantiomer-dependent. wur.nl Therefore, controlling the stereochemistry during synthesis is crucial for producing a compound with the desired organoleptic profile.
The most effective methods for achieving stereochemical control in this context involve biocatalysis, specifically the use of enzymes like lipases. These methods rely on the kinetic resolution of a racemic mixture of the precursor, 4-methylhexanoic acid, or its esters. wur.nl
Lipases, such as Candida antarctica lipase B (often immobilized and sold as Novozym® 435), can selectively catalyze the esterification or hydrolysis of one enantiomer over the other. nih.govacs.org For example, by reacting racemic 4-methylhexanoic acid with butanol in the presence of a lipase, one enantiomer of the acid will be converted to this compound at a much faster rate. The reaction can be stopped at approximately 50% conversion, allowing for the separation of the enantiomerically enriched ester from the remaining unreacted acid enantiomer. This approach provides a direct route to optically pure or enriched this compound. wur.nl
Recent advances in protein engineering allow for the development of highly specific enzymes tailored for a particular substrate and reaction, offering improved yields and stereoselectivity. nih.govacademie-sciences.fr
Table 4: Biocatalytic Strategies for Stereochemical Control
| Strategy | Description | Typical Biocatalyst | Advantage | Reference |
|---|---|---|---|---|
| Kinetic Resolution via Esterification | Selective esterification of one enantiomer from a racemic mixture of 4-methylhexanoic acid. | Lipases (e.g., Candida antarctica lipase B). | Direct synthesis of the desired enantiomeric ester. | wur.nlacs.org |
| Kinetic Resolution via Hydrolysis | Selective hydrolysis of one enantiomer from a racemic mixture of this compound. | Lipases. | Can resolve an existing racemic ester mixture. | wur.nl |
| Engineered Enzymes | Use of enzymes modified through directed evolution or computational design for higher selectivity and activity. | Engineered lipases or other hydrolases. | Can achieve extremely high enantiomeric excess (>99% ee) and yields. | nih.govacademie-sciences.fr |
Advanced Chromatographic Techniques
Chromatography is a fundamental tool for separating this compound from other volatile compounds. When coupled with mass spectrometry, it provides a powerful platform for both qualitative and quantitative analysis.
Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile esters like this compound. In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification.
A summary of optimized GC-MS parameters from a study on wine volatiles is presented below:
| Parameter | Optimized Value |
| GC Column | Agilent Innowax (30 m × 0.25 mm i.d., 0.25 μm film thickness) |
| Carrier Gas | Helium at 1 mL/min |
| Oven Program | 40°C (5 min) to 240°C (20 min) at 3°C/min |
| Injector | Gerstel CIS-4 with a 5:1 split ratio |
| Desorption | 20°C to 300°C (5 min) at 60°C/min |
| MS Scan Range | 35–300 amu |
This table summarizes optimized parameters for the analysis of volatile compounds in wine, which would be applicable for the analysis of this compound in similar matrices. mdpi.com
To enhance the reliability of compound identification across different instruments and laboratories, Retention Time Locking (RTL) is often employed. europa.eueuropa.eu RTL adjusts the carrier gas pressure to ensure that the retention time of a specific compound remains consistent, even after column maintenance or when using a different GC system. thermofisher.comspectroscopyonline.com This is particularly useful when screening for a large number of target compounds. europa.eu
Mass spectral databases are indispensable tools for the identification of unknown compounds. sisweb.comcaymanchem.com These databases contain vast collections of mass spectra for known compounds. By comparing the experimentally obtained mass spectrum of an unknown peak with the spectra in the database, a probable identification can be made. The National Institute of Standards and Technology (NIST) maintains a widely used and comprehensive mass spectral library. sisweb.comnist.gov Other specialized databases, such as the Cayman Spectral Library for forensic drug standards, also exist. caymanchem.com Open-source databases like MassBank also provide access to a wealth of mass spectral data for a wide range of chemical compounds. massbank.jp
For the analysis of flavor and fragrance compounds, including esters like this compound, specialized databases are often created and maintained. europa.eu These libraries may contain retention time data in addition to mass spectra, further increasing the confidence in compound identification. europa.eu
While GC-MS is the preferred method for volatile compounds, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) can be a valuable alternative, especially for analyzing less volatile compounds or for samples in complex matrices where extensive cleanup might be required. chromatographyonline.comnih.gov In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is based on the differential partitioning of the analytes between the two phases. Coupling HPLC with tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection and quantification of target compounds. nih.gov
The development of an HPLC-MS/MS method involves optimizing several parameters, including the choice of column, the composition of the mobile phase, the flow rate, and the mass spectrometer settings. chromatographyonline.com For instance, in the analysis of preservatives in cosmetics, a C18 or biphenyl (B1667301) column might be used with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with the addition of a modifier like formic acid to improve ionization. chromatographyonline.com
A significant challenge in HPLC-MS/MS analysis is the "matrix effect," where other components in the sample can suppress or enhance the ionization of the analyte of interest, leading to inaccurate quantification. nih.govnih.gov Careful sample preparation and the use of internal standards are crucial to mitigate these effects. nih.gov
A summary of typical HPLC-MS/MS parameters for the analysis of small molecules is provided below:
| Parameter | Typical Value |
| Column | Reversed-phase (e.g., C18, Biphenyl) |
| Mobile Phase | Gradient of water and organic solvent (e.g., acetonitrile, methanol) with formic acid |
| Flow Rate | 0.2 - 1.0 mL/min |
| Ionization Source | Electrospray Ionization (ESI) |
| Mass Analyzer | Triple Quadrupole (QqQ) or Ion Trap |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
This table provides a general overview of parameters used in HPLC-MS/MS analysis of small molecules in complex matrices. chromatographyonline.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Profiling
Spectroscopic Characterization Methods
Spectroscopic techniques are essential for the unambiguous structural elucidation of this compound. These methods provide detailed information about the molecular structure and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. uva.nlresearchgate.net Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the structure of this compound.
In ¹H NMR, the chemical shift (δ) of each proton signal provides information about its chemical environment. The splitting pattern (multiplicity) of the signals reveals the number of neighboring protons, and the integration of the signal area is proportional to the number of protons it represents.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the butyl group and the 4-methylhexanoate moiety. For example, the protons on the carbon adjacent to the ester oxygen (the -OCH₂- group of the butyl chain) would appear at a characteristic downfield chemical shift.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shift of each signal is indicative of the type of carbon (e.g., carbonyl, aliphatic).
A table summarizing the expected types of proton and carbon signals for this compound is presented below:
| Structural Unit | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |
| Butyl Group | Signals for -OCH₂-, -CH₂-, -CH₂-, and -CH₃ groups | Signals for each of the four unique carbons |
| 4-Methylhexanoate Moiety | Signals for -C(=O)CH₂-, -CH₂-, -CH(CH₃)-, and the two -CH₃ groups | Signals for the carbonyl carbon, and the six carbons of the hexanoate chain |
This table provides a generalized expectation of the NMR signals for this compound based on its structure and general principles of NMR spectroscopy.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. For this compound, the IR spectrum reveals key absorption bands that confirm its identity as an ester. The most prominent feature in the IR spectrum of an ester is the strong absorption from the carbonyl (C=O) group stretch. wpmucdn.comlibretexts.org For aliphatic esters like this compound, this peak typically appears in the range of 1750-1730 cm⁻¹. uc.edu
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Ester) | Stretch | 1750-1730 | Strong |
| C-O (Ester) | Stretch | 1300-1000 | Strong |
| C-H (Alkane) | Stretch | 3000-2850 | Strong |
| C-H (Alkane) | Bend | 1470-1450 | Medium |
Microwave Spectroscopy for Gas-Phase Conformer Analysis
Microwave spectroscopy is a high-resolution technique ideal for determining the precise three-dimensional structure of molecules in the gas phase, including the identification of different stable conformers. mdpi.com While specific studies on the microwave spectrum of this compound are not readily found in the searched literature, extensive research on related esters, such as methyl hexanoate and ethyl butyrate, provides a strong basis for understanding what such an analysis would entail. mdpi.comdntb.gov.ua
These studies reveal that even relatively simple esters can exist as multiple conformers due to rotation around single bonds. For example, the analysis of methyl hexanoate identified two distinct conformers, one with Cs symmetry and another with C1 symmetry, arising from the orientation of the alkyl chain relative to the carbonyl group. mdpi.comresearchgate.net A similar investigation of this compound would involve measuring its rotational spectrum and comparing the experimentally determined rotational constants to those predicted by quantum chemical calculations for various possible geometries. This comparison allows for the definitive assignment of the observed conformers and provides insights into the subtle energetic differences that govern the molecule's preferred shapes in the absence of solvent or crystal packing forces. znaturforsch.com The branching at the 4-position of the hexanoate chain would likely lead to a complex conformational landscape, making microwave spectroscopy an invaluable tool for its detailed structural elucidation.
Chemoinformatic and Data Processing Approaches
Database Applications in Compound Identification and Verification
Chemical databases are indispensable tools for the identification and verification of chemical compounds. This compound is cataloged in major public repositories such as PubChem and the National Institute of Standards and Technology (NIST) Chemistry WebBook. nih.govnist.gov These databases provide a centralized location for aggregated chemical information, assigning unique identifiers to each compound to prevent ambiguity. For this compound, its PubChem Compound ID (CID) is 12159498. nih.gov
These resources offer a wealth of information, including:
Nomenclature: IUPAC names, synonyms, and trade names.
Chemical Formula and Molecular Weight: C₁₁H₂₂O₂ and 186.29 g/mol , respectively. nih.govnist.gov
Structural Information: 2D structures, 3D conformers, and various chemical identifiers like InChI and SMILES strings. nist.gov
Physicochemical Properties: Computed properties such as XLogP3 (a measure of lipophilicity), hydrogen bond donor/acceptor counts, and topological polar surface area. nih.gov
Spectral Data: While experimental spectra are not always available, these databases often contain links to spectral data or provide gas chromatography retention indices, which are useful for identification. nist.gov
By comparing experimentally obtained data (e.g., from mass spectrometry or IR spectroscopy) with the information stored in these databases, researchers can confidently verify the identity of an unknown sample as this compound. researchgate.net
Table 2: Database Identifiers for this compound
| Database | Identifier Type | Identifier |
|---|---|---|
| PubChem | CID | 12159498 |
| NIST Chemistry WebBook | Main ID | This compound |
| IUPAC | InChIKey | SNWUUSOYMVALAQ-UHFFFAOYSA-N |
Computational Tools for Spectral Prediction and Interpretation
Computational chemistry provides powerful tools for predicting and interpreting the spectra of molecules like this compound. nih.gov Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can simulate the IR spectrum of a molecule with a high degree of accuracy. sciepub.com These theoretical spectra can be invaluable in several ways:
Aiding Assignment: By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can help assign the absorption bands observed in an experimental spectrum to specific molecular motions. sciepub.com
Distinguishing Isomers: When experimental data is ambiguous, comparing it to the predicted spectra of different isomers can help identify the correct structure.
Understanding Conformational Effects: For flexible molecules, spectra can be calculated for different stable conformers. The final predicted spectrum can be a population-weighted average, providing a more accurate match to the experimental spectrum, which represents an average of all conformers present. frontiersin.org
Recent advances have also seen the rise of machine learning models trained on vast datasets of experimental and calculated spectra. nih.gov These models, such as Graphormer-IR, can predict experimental IR spectra directly from a molecule's structure with remarkable speed and accuracy, further streamlining the process of compound identification. chemrxiv.org Such computational tools, whether based on first-principles calculations or machine learning, are becoming increasingly integrated into the analytical workflow, complementing experimental techniques and providing deeper insights into molecular structure and behavior. arxiv.org
Natural Occurrence and Biosynthesis
Isolation and Characterization from Biological Sources
The identification of branched-chain esters in natural products often involves sophisticated analytical techniques to isolate and characterize these volatile and structurally similar molecules.
Marine environments are a rich source of diverse lipids, including wax esters, which are structurally related to Butyl 4-methylhexanoate. wikipedia.orgnzic.org.nz These esters are crucial for energy storage and buoyancy in many marine animals. nzic.org.nzscielo.br For instance, the copepod Calanus finmarchicus contains large amounts of wax esters, which are more stable against oxidation than many other lipids. uit.no
Research into marine organisms has identified a variety of branched-chain fatty acids (BCFAs) that are components of these esters. Sponges of the class Demospongiae, for example, are known to synthesize a wide array of unusual metabolites, including iso-, anteiso-, and other branched-chain fatty acids. mdpi.com In the sea cucumber Cucumaria frondosa, iso- and anteiso-branched chain fatty acids were found to be the most abundant monomethyl BCFAs within its lipid classes, with total BCFAs accounting for 18-31% of lipids in the viscera. mdpi.com Similarly, long-chain wax esters have been isolated from the sponge Chalinula saudensis, where they likely serve as an energy reserve. scielo.br The fatty acid composition of these marine wax esters often reflects the diet of the organism, incorporating fatty acids from phytoplankton. wikipedia.org
Table 1: Examples of Related Branched-Chain Fatty Acids and Esters in Marine Organisms
| Organism | Compound Type | Specific Compounds/Structures Identified | Reference |
| Calanus finmarchicus (Copepod) | Wax Esters | Composed of C14-C22 fatty acids and C16-C22 fatty alcohols, often unsaturated. | uit.no |
| Cucumaria frondosa (Sea Cucumber) | Branched-Chain Fatty Acids | Iso- and anteiso-BCFAs (e.g., ai-15:0), 12-methyltetradecanoic acid (12-MTA). | mdpi.com |
| Chalinula saudensis (Sponge) | Long-Chain Wax Esters | C28H56O2, C30H60O2, C32H62O2, C36H70O2. | scielo.br |
| Various Marine Fish | Branched-Chain Fatty Acids | Small amounts of iso- and anteiso-BCFAs with 14-18 carbons. | mdpi.com |
Plant Metabolite Identification and Context
In plants, particularly in fruits, branched-chain esters are significant contributors to their distinct flavor and aroma profiles. nih.gov These volatile organic compounds (VOCs) are derived from the metabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. nih.govfrontiersin.org The parent acid of the title compound, 4-methylhexanoic acid, has been identified in foods such as cheese, lamb, and mutton. europa.eu While the butyl ester is less commonly reported, its precursors and related structures are well-documented in plants.
For example, the ripening of fruits like apples and bananas involves the production of anteiso- and iso-branched-chain esters, which are synthesized de novo from newly created precursors rather than from the breakdown of existing proteins. acs.org The metabolism of BCAAs is a primary source for these esters. oup.com In tomato, for instance, branched-chain aminotransferase (BCAT) enzymes are key to the interconversion of BCAAs and their corresponding α-ketoacids, which are direct precursors for ester synthesis. oup.com A study of apple and banana fruit demonstrated that inhibiting the synthesis of BCAAs led to a universal decrease of over 90% in the content of related branched-chain esters. acs.org
Table 2: Examples of Branched-Chain Esters Identified as Plant Metabolites
| Plant/Fruit | Related Branched-Chain Ester(s) | Precursor Amino Acid(s) | Reference |
| Apple (Malus ×domestica) | Esters derived from isoleucine metabolism. | Isoleucine, Valine | acs.orgpnas.org |
| Banana (Musa spp.) | Anteiso- and iso-branched-chain esters. | Isoleucine, Leucine, Valine | acs.org |
| Melon (Cucumis melo) | Various amino acid-derived esters. | Leucine, Isoleucine, Valine | frontiersin.org |
| Tomato (Solanum lycopersicum) | Glc- and Suc-linked branched-chain esters. | Leucine, Isoleucine, Valine | oup.com |
Elucidation of Biosynthetic Pathways
The formation of this compound and similar esters is a multi-step enzymatic process. The biosynthesis begins with the formation of a branched-chain fatty acid, which is then esterified with an alcohol.
The biosynthesis of branched-chain esters is intricately linked to amino acid catabolism. frontiersin.org The general pathway involves two main stages: the formation of a branched acyl-coenzyme A (CoA) and its subsequent esterification with an alcohol.
Formation of Branched Acyl-CoAs: Branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine serve as the initial precursors. nih.govfrontiersin.org These amino acids are converted into their corresponding branched-chain α-ketoacids by branched-chain aminotransferases (BCATs). oup.com These ketoacids are then oxidatively decarboxylated by a branched-chain α-keto acid dehydrogenase complex to form branched-chain acyl-CoAs (e.g., isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA). frontiersin.org Alternatively, fatty acid synthase (FAS) can incorporate branched starter units derived from BCAA degradation or use extenders like methylmalonyl-CoA to create mid-chain branched fatty acids. nih.govresearchgate.netnih.gov
Esterification: The final and decisive step is the esterification of the branched acyl-CoA with an alcohol, a reaction catalyzed by alcohol acyltransferases (AATs). frontiersin.orgfrontiersin.org AATs are part of the BAHD superfamily of acyltransferases and are responsible for the synthesis of many esters that contribute to fruit flavor. frontiersin.orgnih.gov In a related process, wax synthases (WS) catalyze the formation of wax esters by combining a fatty acyl-CoA with a fatty alcohol. mdpi.comresearchgate.net The promiscuity of these enzymes allows them to accept a wide range of substrates, leading to the great diversity of esters found in nature. frontiersin.org
Table 3: Key Enzymes in Branched-Chain Ester Biosynthesis
| Enzyme Family | Function | Precursors / Substrates | Reference |
| Branched-Chain Aminotransferase (BCAT) | Catalyzes the reversible transamination between BCAAs and branched-chain α-ketoacids. | Leucine, Isoleucine, Valine | oup.com |
| Fatty Acid Synthase (FAS) | Synthesizes fatty acids; can use branched primers or extenders to create BCFAs. | Acetyl-CoA, Malonyl-CoA, Branched Acyl-CoAs, Methylmalonyl-CoA | nih.govnih.gov |
| Alcohol Acyltransferase (AAT) | Catalyzes the final esterification step to form volatile esters. | Branched Acyl-CoAs, Alcohols | frontiersin.orgfrontiersin.org |
| Wax Synthase (WS) | Esterifies a fatty acyl-CoA with a fatty alcohol to produce a wax ester. | Fatty Acyl-CoAs, Fatty Alcohols | mdpi.comresearchgate.netfrontiersin.org |
Metabolic Engineering Strategies for Enhanced Production
The industrial demand for natural flavors and specialty biofuels has driven research into the metabolic engineering of microorganisms and plants to enhance the production of esters. tandfonline.com Strategies typically focus on increasing the precursor supply and boosting the final esterification step.
In the yeast Saccharomyces cerevisiae, a common cell factory, several genes have been targeted to improve the production of fatty acid ethyl esters (FAEEs). nih.govoup.com Successful strategies include the overexpression of a wax ester synthase (ws2), along with enzymes that increase the pool of acetyl-CoA, such as acetyl-CoA synthetase (acs) and acetaldehyde (B116499) dehydrogenase (ALD6). nih.gov Further enhancements have been achieved by overexpressing a mutant version of acetyl-CoA carboxylase (ACC1), which is a key enzyme in fatty acid synthesis. nih.gov
In plants, metabolic engineering has been used to produce wax esters in oilseed crops like Brassica carinata. nih.gov By introducing genes for a wax synthase (ScWS) and a fatty acyl-CoA reductase (ScFAR), which produces the necessary fatty alcohols, transgenic lines were created that produced up to 25% wax ester content in their seed oil. mdpi.comnih.gov These efforts demonstrate that redirecting fatty acid metabolism towards the synthesis of valuable esters is a viable and effective biotechnological approach. nih.gov
Table 4: Metabolic Engineering Strategies for Enhanced Ester Production
| Organism | Engineering Strategy | Key Genes/Enzymes Targeted | Outcome | Reference |
| Saccharomyces cerevisiae | Increase precursor pools and final esterification. | Overexpression of Wax Ester Synthase (ws2), Acetyl-CoA Synthetase (acs), Acetyl-CoA Carboxylase (ACC1). | Improved production of Fatty Acid Ethyl Esters (FAEEs). | nih.govoup.com |
| Brassica carinata (Ethiopian mustard) | Introduce wax ester biosynthesis pathway. | Expression of Jojoba Wax Synthase (ScWS) and Fatty Acyl-CoA Reductase (ScFAR). | Production of up to 25% wax ester content in seed oil. | mdpi.comnih.gov |
| Escherichia coli | Introduce alcohol and ester synthesis pathways. | Expression of Wax Ester Synthase (atfA) and alcohol synthesis pathway from Zymomonas mobilis. | Production of FAEEs from glucose. | oup.com |
Table of Mentioned Compounds
Environmental Fate and Biotransformation
Microbial Degradation Pathways
The breakdown of Butyl 4-methylhexanoate in the environment is a biologically driven process, initiated by microbial enzymes. The initial and most critical step is the hydrolysis of the ester bond, which separates the molecule into its constituent parts: butanol and 4-methylhexanoic acid. The subsequent degradation of these two molecules then proceeds along distinct metabolic routes, influenced by the presence or absence of oxygen.
The biotransformation of this compound can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, although the rates and mechanisms differ significantly.
Under aerobic conditions , the initial hydrolysis of this compound is followed by the oxidation of butanol and 4-methylhexanoic acid. Butanol is readily metabolized by a wide range of microorganisms through successive oxidation steps to butyraldehyde, butyric acid, and finally to acetyl-CoA, which enters the citric acid cycle for complete mineralization to carbon dioxide and water. The branched-chain fatty acid, 4-methylhexanoic acid, is also expected to undergo degradation, likely via a modified β-oxidation pathway. The presence of a methyl branch can, however, slow down this process compared to straight-chain fatty acids.
Under anaerobic conditions , the degradation process is generally slower. While the initial hydrolysis of the ester bond still occurs, the subsequent breakdown of butanol and 4-methylhexanoic acid follows different metabolic routes. Butanol can be fermented to various products, including butyrate, acetate (B1210297), and hydrogen gas. The anaerobic degradation of branched-chain fatty acids is more complex and less well-understood than that of their straight-chain counterparts. Studies on similar branched structures suggest that the degradation of 4-methylhexanoic acid would likely proceed through a pathway involving carboxylation or isomerization to circumvent the steric hindrance posed by the methyl group, eventually leading to the formation of smaller volatile fatty acids and ultimately methane (B114726) and carbon dioxide in methanogenic environments. Research on the anaerobic biodegradation of various alkyl esters in marine sediment has shown that branching in the alcohol or acid moiety generally decreases the rate and extent of degradation compared to linear esters. nih.govresearchgate.net
The primary intermediate metabolites following the initial hydrolysis are:
Butanol
4-methylhexanoic acid
Further aerobic degradation of butanol would produce:
Butyraldehyde
Butyric acid
The aerobic degradation of 4-methylhexanoic acid is anticipated to generate intermediates such as:
Hydroxylated derivatives of 4-methylhexanoic acid
Keto-derivatives of 4-methylhexanoic acid
Under anaerobic conditions, the fermentation of butanol can lead to:
Butyrate
Acetate
Hydrogen
The anaerobic breakdown of 4-methylhexanoic acid is more speculative but could involve intermediates like:
Other branched-chain fatty acids of shorter chain length
Volatile fatty acids (e.g., propionate, acetate)
One study on the microbial degradation of the branched alkane 2-methylhexane (B165397) identified 5-methylhexanoic acid as a metabolite, a structural isomer of 4-methylhexanoic acid, indicating that microbial systems can process such branched structures. bohrium.com Another study on the anaerobic degradation of n-hexane by a denitrifying bacterium identified 4-methyloctanoic acid and 2-methylhexanoic acid as intermediates, further supporting the microbial capability to metabolize methyl-branched fatty acids. geologyscience.ru
Table 1: Plausible Intermediate Metabolites of this compound Degradation
| Degradation Condition | Initial Metabolites | Subsequent Intermediates |
|---|---|---|
| Aerobic | Butanol, 4-methylhexanoic acid | Butyraldehyde, Butyric acid, Hydroxylated and keto-derivatives of 4-methylhexanoic acid, Acetyl-CoA |
| Anaerobic | Butanol, 4-methylhexanoic acid | Butyrate, Acetate, Hydrogen, Shorter-chain branched fatty acids, Propionate |
The key enzymatic step in the degradation of this compound is the cleavage of the ester bond, a reaction catalyzed by a class of enzymes known as esterases or lipases . nih.govnih.govresearchgate.net These enzymes are ubiquitous in microorganisms and exhibit a broad range of substrate specificities.
Esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3) are serine hydrolases that catalyze the hydrolysis of ester bonds. nih.gov While lipases typically act on water-insoluble long-chain triglycerides, esterases preferentially hydrolyze water-soluble esters with shorter-chain fatty acids. Given the structure of this compound, both types of enzymes could potentially be involved in its initial hydrolysis. Microbial esterases are known to hydrolyze a wide variety of esters, including butyl esters. nih.gov
Following hydrolysis, the resulting butanol and 4-methylhexanoic acid are metabolized by other specific enzyme systems:
Alcohol dehydrogenases and aldehyde dehydrogenases are crucial for the aerobic oxidation of butanol.
The degradation of 4-methylhexanoic acid, particularly under aerobic conditions, would involve enzymes of the β-oxidation pathway , potentially with modifications to handle the methyl branch.
Under anaerobic conditions, a different set of enzymes, including carboxylases and isomerases , may be required to process the branched-chain fatty acid.
Research on a lipase (B570770) from Burkholderia sp. demonstrated its ability to hydrolyze tert-butyl octanoate, an ester with a bulky substituent, indicating that some microbial lipases are capable of acting on sterically hindered esters. tandfonline.com This suggests that enzymes capable of hydrolyzing this compound are likely present in diverse microbial populations.
Environmental Factors Influencing Degradation Kinetics
The rate at which this compound is degraded in the environment is not solely dependent on the presence of capable microorganisms but is also significantly influenced by a variety of environmental factors.
The efficiency of bioremediation of environments contaminated with esters like this compound is highly dependent on the composition and metabolic capabilities of the indigenous microbial communities.
Diverse microbial consortia are generally more effective at degrading complex organic compounds than single microbial species. This is because different species within the community can carry out different steps of the degradation pathway, leading to a more complete mineralization of the compound.
The presence of bacteria and fungi with robust esterase and lipase activity is fundamental for the initial breakdown of this compound. Genera such as Pseudomonas, Bacillus, Rhodococcus, and various fungi are known for their ability to degrade a wide range of esters and hydrocarbons. researchgate.net
In anaerobic environments, the degradation relies on a syntrophic relationship between different groups of microorganisms. Hydrolytic and fermentative bacteria carry out the initial breakdown, while methanogenic archaea are responsible for the final conversion of intermediates to methane. nih.govresearchgate.net The presence of branched-chain fatty acids in sediments is often attributed to bacterial origins. nih.gov
Table 2: Microbial Genera Potentially Involved in this compound Degradation
| Microbial Group | Potential Role | Relevant Genera |
|---|---|---|
| Aerobic Bacteria | Ester hydrolysis, Alcohol and fatty acid oxidation | Pseudomonas, Bacillus, Rhodococcus, Acinetobacter |
| Fungi | Ester hydrolysis, Fatty acid degradation | Aspergillus, Penicillium, Fusarium |
| Anaerobic Bacteria | Hydrolysis, Fermentation, Syntrophic degradation | Clostridium, Syntrophomonas, Desulfovibrio |
| Archaea | Methanogenesis | Methanosaeta, Methanosarcina |
Several key environmental parameters can significantly influence the rate and extent of this compound biodegradation.
Temperature: Microbial activity generally increases with temperature up to an optimal point. Therefore, the degradation of this compound is expected to be faster in warmer environments.
pH: The optimal pH for the activity of most microbial esterases is typically in the neutral to slightly alkaline range. Extreme pH values can inhibit microbial growth and enzyme function, thereby slowing down degradation.
Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and metabolism. In nutrient-limited environments, the rate of biodegradation can be significantly reduced.
Oxygen Availability: As discussed, the presence or absence of oxygen determines the metabolic pathways used for degradation. Aerobic degradation is generally faster and more complete than anaerobic degradation. nih.gov
Bioavailability: The extent to which this compound is available to microorganisms can affect its degradation rate. Factors such as its solubility in water and its tendency to adsorb to soil or sediment particles can influence its bioavailability.
Chemical Structure: The branched nature of 4-methylhexanoic acid is a significant factor. Studies have consistently shown that branched-chain compounds are often degraded more slowly than their linear counterparts due to the steric hindrance the branch poses to enzymatic attack. nih.govresearchgate.net
Research on synthetic ester lubricants has shown that the biodegradability is primarily dependent on the characteristics of the base fluids and can be influenced by additives. psu.edu Furthermore, a study on bio-based oligoesters in marine environments highlighted that chemical structure, bond lability, and water solubility are key factors affecting biodegradation. mdpi.com
Computational and Theoretical Investigations
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can predict a wide range of molecular properties and offer detailed descriptions of chemical reactions.
The flexibility of the butyl and 4-methylhexanoate chains allows the molecule to adopt various three-dimensional arrangements, known as conformations. Conformational analysis is the study of the energies of these different spatial arrangements, or rotamers, to understand their relative stabilities. libretexts.org The most stable conformations are those that minimize steric interactions, which are repulsive forces between atoms that are brought too close together. libretexts.orgupenn.edu
For acyclic molecules like Butyl 4-methylhexanoate, staggered conformations are generally more stable than eclipsed conformations. libretexts.org The relative energies of different conformers are influenced by factors such as torsional strain and van der Waals interactions. In substituted cyclohexanes, for example, substituents prefer to be in the equatorial position to minimize steric strain. libretexts.orgutdallas.edu The energy difference between axial and equatorial conformations is quantified by the A-value. libretexts.orgutdallas.edu While this compound is not a cyclohexane (B81311), the principles of minimizing steric hindrance are analogous. The branched nature of the 4-methyl group and the length of the butyl chain introduce multiple rotational bonds, leading to a complex potential energy surface with numerous local energy minima corresponding to different conformers.
Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the energies of these different conformations. researchgate.netnrel.gov For instance, the B3LYP functional with a suitable basis set like 6-311+G(d,p) can provide a good balance of accuracy and computational cost for determining the geometries and relative energies of different conformers. csic.esresearchgate.net These calculations help identify the most stable, low-energy conformations that are most likely to be present at a given temperature.
Table 1: Key Concepts in Conformational Analysis
| Term | Description |
|---|---|
| Conformer | A specific spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. |
| Staggered Conformation | A conformation where the atoms or groups on adjacent carbons are as far apart as possible. Generally more stable. libretexts.org |
| Eclipsed Conformation | A conformation where the atoms or groups on adjacent carbons are as close as possible. Generally less stable due to higher steric strain. libretexts.org |
| Torsional Strain | The increase in potential energy of a molecule due to repulsion between electrons in bonds on adjacent atoms. |
| Steric Hindrance | The repulsion between the electron clouds of atoms or groups that are in close proximity. upenn.edu |
| A-value | A measure of the energetic preference for a substituent to be in the equatorial position on a cyclohexane ring. libretexts.orgutdallas.edu |
Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. nih.gov For esters like this compound, common reactions include hydrolysis and transesterification. Quantum chemical calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.net
For example, in the hydrolysis of an ester, computational models can detail the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the alcohol (butanol in this case). nih.gov These models can also predict the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to occur.
Studies on similar esters, like methyl hexanoate (B1226103), have utilized computational models to understand their oxidation and pyrolysis reactions. nih.govresearchgate.netosti.gov These models often involve complex reaction networks with numerous elementary steps, including hydrogen abstraction, radical addition, and decomposition reactions. nih.gov The insights gained from these computational studies are crucial for understanding the combustion and atmospheric chemistry of esters.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. scispace.com This is achieved by developing mathematical models that can predict properties based on numerical descriptors derived from the molecular structure. scispace.comsemanticscholar.orgnih.gov
Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, such as its size, shape, and electronic properties. semanticscholar.orgfarmaciajournal.comresearchgate.net These descriptors can be calculated from the 2D or 3D representation of the molecule. nih.gov QSPR models use these descriptors as independent variables to predict a dependent variable, which is the property of interest (e.g., boiling point, surface tension). scispace.comresearchgate.net
For this compound, relevant descriptors could include:
Topological descriptors: These are based on the 2D graph of the molecule and describe its connectivity and branching. hw.ac.uknanobioletters.com
Geometrical descriptors: These are derived from the 3D structure of the molecule and describe its size and shape.
Quantum-chemical descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule, such as charge distribution and orbital energies. researchgate.net
QSPR models have been successfully applied to predict various properties of aliphatic esters, including boiling points and toxicity. scispace.comfarmaciajournal.comresearchgate.net These models can be valuable for estimating the properties of new or untested compounds, reducing the need for expensive and time-consuming experiments. nih.govmdpi.com
Table 2: Examples of Molecular Descriptors
| Descriptor Type | Example | Information Encoded |
|---|---|---|
| Topological | Wiener Index, Randic Index, Balaban Index hw.ac.uk | Molecular branching and connectivity. |
| Geometrical | Molecular Volume, Surface Area | Molecular size and shape. |
| Quantum-Chemical | Dipole Moment, HOMO/LUMO energies | Electronic charge distribution and reactivity. |
Topological indices are a class of molecular descriptors that have proven particularly useful in QSPR studies. scispace.comfrontiersin.org They are derived from the graph representation of a molecule, where atoms are vertices and bonds are edges. nih.govnanobioletters.com These indices capture information about the size, shape, and degree of branching in a molecule. hw.ac.uk
In recent years, machine learning algorithms have been increasingly combined with QSPR to develop more accurate and robust predictive models. nih.govresearchgate.net Machine learning methods, such as multiple linear regression, random forests, and neural networks, can identify complex, non-linear relationships between molecular descriptors and properties. nih.govresearchgate.net
For instance, a QSPR model for the boiling points of aliphatic esters used atom-type-based topological indices in a multiple linear regression model, achieving a high correlation coefficient. scispace.com The integration of machine learning with a wide range of calculated descriptors allows for the development of predictive models for various properties of this compound and related compounds. nih.govnih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govbioexcel.eu By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, such as their conformational changes and transport properties. nih.govd-nb.info
For this compound, MD simulations could be used to:
Explore the conformational landscape and the transitions between different conformers.
Simulate the liquid state of the compound to predict properties like density, viscosity, and diffusion coefficients. researchgate.net
Study the interactions of this compound with other molecules, such as solvents or biological macromolecules. samipubco.com
MD simulations have been used to study the thermophysical properties of binary mixtures containing methyl esters, with results showing good agreement with experimental data. researchgate.net These simulations often employ force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. The choice of force field is crucial for the accuracy of the simulation. The GROMOS force field, for example, has been shown to be suitable for simulating alkanes and fatty acid methyl esters. researchgate.net
Solvent Effects and Intermolecular Interactions
The behavior of this compound in solution is governed by a complex interplay of intermolecular forces, which are influenced by the nature of the solvent. psu.edu As an ester with a branched alkyl chain, its interactions are primarily dictated by London dispersion forces and dipole-dipole interactions. rsc.orgmit.edu The ester group (-COO-) introduces polarity, while the nonpolar alkyl chains (butyl and 4-methylhexyl groups) contribute to its hydrophobic character.
Computational studies on analogous esters, such as n-butyl acetate (B1210297), provide insight into the stability of radical intermediates at different positions along the alkyl chain, which is influenced by interactions with the surrounding solvent molecules. rsc.org For instance, the stability of carbon-centered radicals on the butyl chain of n-butyl acetate is determined by factors including hyperconjugation and spin density, which can be modulated by the solvent environment. rsc.org The branched structure of this compound is expected to enhance its solubility in hydrophobic or non-polar solvents compared to linear esters due to its shape and increased surface area for dispersion forces.
The choice of solvent is critical not only for solubility but also for its impact on reaction kinetics and spectroscopic analysis. Discrepancies between theoretical and observed spectroscopic data (e.g., NMR chemical shifts) for esters can often be attributed to solvent effects and conformational isomerism in solution. The cohesive energy density, a measure of the total intermolecular forces within a liquid, is a key parameter in understanding these interactions. mit.edu Solvents with cohesive energy densities similar to that of this compound are more likely to be effective solvents. The table below presents parameters for common solvents, illustrating the range of environments that can influence solute behavior. mit.edunih.gov
Table 1: Properties of Common Solvents Relevant to Intermolecular Interactions
| Solvent | Cohesive Energy Density (cal/cm³) | Polarity Class | Primary Intermolecular Forces with this compound |
| Hexane | 53.3 | Non-polar | London Dispersion |
| Toluene | 80.1 | Non-polar (Aromatic) | London Dispersion, π-stacking |
| Diethyl Ether | 55.5 | Weakly Polar | London Dispersion, Dipole-Dipole |
| Ethyl Acetate | 82.8 | Polar Aprotic | London Dispersion, Dipole-Dipole |
| Acetone | 95.5 | Polar Aprotic | London Dispersion, Dipole-Dipole |
| Ethanol (B145695) | 161.3 | Polar Protic | London Dispersion, Dipole-Dipole, Hydrogen Bonding (acceptor) |
| Water | 552.2 | Polar Protic | Hydrophobic Effects, some H-Bonding (acceptor) |
The thermodynamics of solute-solvent hydrogen bonds are also a crucial consideration, particularly in protic solvents like alcohols. kpfu.ru While this compound cannot donate a hydrogen bond, its carbonyl oxygen can act as a hydrogen bond acceptor. In self-associating solvents like ethanol or water, the strength of this interaction is influenced by the cooperative effect of the solvent's hydrogen-bonding network. kpfu.ru
Enzyme-Substrate Docking and Catalytic Mechanism Simulations
Computational methods, including molecular docking and mechanism simulations, are invaluable for understanding the enzymatic synthesis and transformation of esters like this compound. Lipases are the most common enzymes used for these reactions, catalyzing esterification and transesterification through a mechanism involving a catalytic triad (B1167595) (typically serine, histidine, and aspartic acid) at the active site. diva-portal.orgacademie-sciences.frmdpi.com
Molecular modeling studies have been instrumental in explaining the enantioselectivity of lipases in the kinetic resolution of structurally similar branched-chain fatty acid esters. A key study investigated the transesterification of 4-methylhexanoic acid methyl ester and 4-methyloctanoic acid methyl ester, which are close analogs of this compound. wur.nl The research found that Candida antarctica lipase (B570770) B (CALB) preferentially catalyzes the reaction for the R-enantiomer of these substrates. wur.nl Molecular modeling supported these experimental findings, providing a structural basis for the observed stereochemical preference by simulating the fit of the substrate within the enzyme's active site. wur.nl
Docking simulations of similar substrates, such as butyl hexanoate, in lipase active sites reveal how the enzyme accommodates the molecule. diva-portal.org Steric hindrance within the acyl donor pocket can force the substrate's alkyl chain to adopt a bent, higher-energy conformation to achieve a productive binding pose for catalysis. diva-portal.org The catalytic mechanism for lipases is well-established as a two-step process, often described by Ping-Pong Bi-Bi kinetics. researchgate.net In the first step, the catalytic serine attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release the alcohol and form a covalent acyl-enzyme intermediate. diva-portal.org In the second step, the acyl-enzyme is attacked by the second substrate (an alcohol in transesterification or water in hydrolysis) to release the new ester and regenerate the free enzyme. diva-portal.org
The enantiomeric ratio (E), a measure of the enzyme's selectivity, is a critical parameter determined from these kinetic resolutions. Computational docking helps rationalize why changes in substrate structure or reaction conditions, such as temperature, lead to significant changes in the E value. wur.nl For example, in the CALB-catalyzed transesterification of 4-methyloctanoic acid methyl ester, decreasing the temperature from 45°C to 27°C increased the enantiomeric ratio from 8 to 23. wur.nl This suggests that the energy difference between the transition states for the two enantiomers becomes more pronounced at lower temperatures, an effect that can be explored through simulation.
Table 2: Enzyme Selectivity in the Kinetic Resolution of 4-Methyl-Branched Esters
| Enzyme | Substrate | Preferred Enantiomer | Enantiomeric Ratio (E) |
| Candida antarctica lipase B (CALB) | 4-Methylhexanoic acid methyl ester | R | 5 |
| Candida antarctica lipase B (CALB) | 4-Methyloctanoic acid methyl ester | R | 8 (at 45°C) |
| Rhizomucor miehei lipase | 4-Methylhexanoic acid methyl ester | S | 2 |
| Rhizomucor miehei lipase | 4-Methyloctanoic acid methyl ester | - | Not selective |
Source: Adapted from Heinsman, N.W.J.T., et al. (1998). wur.nl
Q & A
Q. What are the established methods for synthesizing Butyl 4-methylhexanoate, and how do reaction conditions influence yield?
this compound derivatives are synthesized via esterification or transesterification reactions. For example, tert-butyl derivatives can be prepared using sulfuryl chloride in solvents like benzene or carbon tetrachloride, followed by purification via distillation or chromatography. Key factors affecting yield include solvent polarity, catalyst choice (e.g., acid catalysts for esterification), and temperature control. NMR and GC-MS are critical for verifying purity and structural integrity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
this compound derivatives may exhibit corrosivity or toxicity. Researchers must wear PPE (gloves, goggles, lab coats) and work in ventilated areas. In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and seek medical attention. Avoid environmental release due to potential aquatic toxicity. Safety data sheets (SDS) from suppliers like Cayman Chemical provide specific hazard classifications and disposal guidelines .
Q. How can researchers characterize the purity of this compound using analytical techniques?
Gas chromatography (GC) with flame ionization detection (>98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy are standard methods. For example, H NMR peaks for the tert-butyl group typically appear as singlets at ~1.2–1.4 ppm, while ester carbonyl signals resonate near 170 ppm in C NMR. Discrepancies in integration ratios or unexpected peaks indicate impurities requiring column chromatography or recrystallization .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Discrepancies between theoretical and observed NMR/IR data often arise from solvent effects, conformational isomerism, or residual catalysts. For example, unexpected splitting in H NMR may indicate incomplete purification. Cross-validate results with high-resolution mass spectrometry (HRMS) and computational simulations (e.g., DFT calculations for predicted chemical shifts). Documenting solvent history and reaction intermediates is critical for troubleshooting .
Q. What strategies optimize the synthesis of this compound for high-throughput applications?
Automated flow chemistry systems can enhance reproducibility by precisely controlling residence time and temperature. Catalyst screening (e.g., immobilized lipases for enantioselective synthesis) and solvent-free reactions under microwave irradiation reduce purification steps. Statistical design of experiments (DoE) identifies optimal molar ratios and reaction times, minimizing side products .
Q. How should researchers address environmental impact assessments for this compound?
Conduct biodegradability studies using OECD 301 guidelines (e.g., closed bottle tests) and ecotoxicity assays with Daphnia magna or algae. Data should inform waste management protocols, such as neutralization before disposal. Computational tools like EPI Suite predict persistence and bioaccumulation potential, guiding greener synthetic routes .
Data Management and Analysis
Q. What are best practices for presenting raw and processed data in publications?
Raw data (e.g., NMR spectra, GC chromatograms) should be archived in supplementary materials, while processed data (integrated peaks, retention times) are summarized in tables. Use tools like OriginLab or Python’s Matplotlib for visualizing trends. Explicitly report uncertainties (e.g., ±5% yield variation due to solvent evaporation) and statistical significance tests (t-tests, ANOVA) .
Q. How can researchers mitigate biases in catalytic studies of this compound synthesis?
Blind trials and independent replication by collaborators reduce observer bias. Control experiments (e.g., omitting the catalyst) validate its necessity. Use standardized reference materials (e.g., NIST-certified esters) for instrument calibration, ensuring comparability across studies .
Q. What methodologies validate the stability of this compound under varying storage conditions?
Accelerated stability studies (40°C/75% RH for 6 months) with periodic GC analysis detect degradation products. For long-term storage, argon-purged vials at -20°C prevent oxidation. Compare results to Arrhenius model predictions to extrapolate shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
